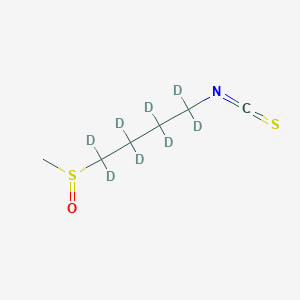
3,3'-Dichlorobisphenol A
Übersicht
Beschreibung
2,2-Bis(3-chloro-4-hydroxyphenyl)propane is an organic compound that belongs to the class of bisphenols It is characterized by the presence of two phenolic groups substituted with chlorine atoms and connected through a propane bridge
Wissenschaftliche Forschungsanwendungen
2,2-Bis(3-chloro-4-hydroxyphenyl)propane has several applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of polycarbonates and epoxy resins.
Materials Science: Employed in the development of high-performance materials with enhanced thermal and mechanical properties.
Biology and Medicine: Investigated for its potential as an antimicrobial agent and its effects on biological systems.
Industry: Utilized in the production of flame retardants, adhesives, and coatings.
Wirkmechanismus
Target of Action
3,3’-Dichlorobisphenol A, also known as 2,2-Bis(3-chloro-4-hydroxyphenyl)propane, is a chlorinated derivative of Bisphenol A . It has been identified to have estrogenic activity , which means it can bind to and activate estrogen receptors in the body.
Mode of Action
As an estrogenic compound, 3,3’-Dichlorobisphenol A interacts with estrogen receptors, mimicking the effects of natural estrogens . This interaction can lead to changes in the transcription of genes regulated by these receptors, potentially affecting a variety of biological processes.
Result of Action
The molecular and cellular effects of 3,3’-Dichlorobisphenol A’s action are likely to be diverse, given its potential to interact with estrogen receptors and influence a variety of biological processes. Some studies suggest that it may have genotoxic and carcinogenic effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3,3’-Dichlorobisphenol A. For instance, it has been found to be toxic to aquatic organisms and may persist for long periods in the environment . The compound enters wastewater when it is released during the production of polycarbonate plastics or as a byproduct of other chlorination reactions .
Biochemische Analyse
Biochemical Properties
The biochemical properties of 3,3’-Dichlorobisphenol A are not fully understood. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. For instance, it has been found to have estrogenic activity , suggesting that it may interact with estrogen receptors and other related proteins
Cellular Effects
The cellular effects of 3,3’-Dichlorobisphenol A are complex and depend on various factors, including the concentration of the compound and the type of cells involved. It has been found to be genotoxic and carcinogenic in animals , suggesting that it may cause DNA damage and promote the development of cancer. It may also influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
The effects of 3,3’-Dichlorobisphenol A can change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of 3,3’-Dichlorobisphenol A can vary with different dosages in animal models. While specific threshold effects and toxic or adverse effects at high doses have not been fully characterized, it has been found to be genotoxic and carcinogenic in animals .
Metabolic Pathways
It is likely that this compound interacts with various enzymes or cofactors and may affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 3,3’-Dichlorobisphenol A within cells and tissues are complex processes that likely involve various transporters or binding proteins. The compound may also affect its localization or accumulation within cells .
Subcellular Localization
It is possible that this compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(3-chloro-4-hydroxyphenyl)propane typically involves the reaction of 3-chloro-4-hydroxybenzaldehyde with acetone in the presence of an acid catalyst. The reaction proceeds through a condensation mechanism, forming the desired bisphenol compound. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid
Solvent: Organic solvents like tetrahydrofuran or dimethyl sulfoxide
Industrial Production Methods
In industrial settings, the production of 2,2-Bis(3-chloro-4-hydroxyphenyl)propane may involve continuous flow reactors to ensure consistent quality and yield. The use of phase transfer catalysts can enhance the reaction rate and selectivity, making the process more efficient.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Bis(3-chloro-4-hydroxyphenyl)propane undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under oxidative conditions.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Dihydroxy derivatives
Substitution: Amino or thiol-substituted phenols
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Bis(4-hydroxyphenyl)propane:
2,2-Bis(3-amino-4-hydroxyphenyl)propane: Contains amino groups instead of chlorine, leading to different reactivity and applications.
2,2-Bis(4-hydroxyphenyl)propane: Another bisphenol compound with different substitution patterns.
Uniqueness
2,2-Bis(3-chloro-4-hydroxyphenyl)propane is unique due to the presence of chlorine atoms, which impart distinct chemical properties and reactivity. This makes it suitable for specific applications where halogenated compounds are preferred.
Eigenschaften
IUPAC Name |
2-chloro-4-[2-(3-chloro-4-hydroxyphenyl)propan-2-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2O2/c1-15(2,9-3-5-13(18)11(16)7-9)10-4-6-14(19)12(17)8-10/h3-8,18-19H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBQRPFBBTWXIFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=C(C=C1)O)Cl)C2=CC(=C(C=C2)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3058826 | |
| Record name | Phenol, 4,4'-(1-methylethylidene)bis[2-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3058826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79-98-1 | |
| Record name | 3,3′-Dichlorobisphenol A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79-98-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3'-Dichlorobisphenol A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079981 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3'-Dichlorodian | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18247 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 4,4'-(1-methylethylidene)bis[2-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 4,4'-(1-methylethylidene)bis[2-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3058826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-isopropylidenebis[o-chlorophenol] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.129 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,3'-Dichlorobisphenol A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WS963RA8KZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 3,3-diCIBPA formed in the environment?
A: The research suggests that 3,3-diCIBPA can be formed through the photochemical chlorination of bisphenol A (BPA) in saline water bodies. [] This process is facilitated by the presence of iron (III), fulvic acid, and chloride ions under simulated sunlight. Specifically, the interaction of light with iron (III) leads to the formation of reactive chlorine species, including the dichloride radical anion (Cl2•−), which plays a crucial role in the chlorination of BPA, ultimately leading to the formation of 3,3-diCIBPA. []
Q2: What are the potential environmental concerns associated with 3,3-diCIBPA formation?
A: While the research focuses on the formation mechanism, it highlights that chlorinated organic compounds, like 3,3-diCIBPA, are generally considered environmental contaminants. [] This raises concerns as the study demonstrates that 3,3-diCIBPA formation can occur under environmentally relevant conditions (saline water, sunlight, presence of naturally occurring iron and fulvic acid). Further research is needed to understand the persistence, bioaccumulation potential, and toxicity of 3,3-diCIBPA in various environmental compartments.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid](/img/structure/B29844.png)


![4-[(4-FLUOROPHENYL)METHYLENE]-2-METHYL-5(4H)-OXAZOLONE](/img/structure/B29848.png)

![7-Chlorothieno[2,3-c]pyridine](/img/structure/B29859.png)







